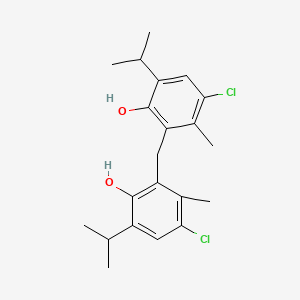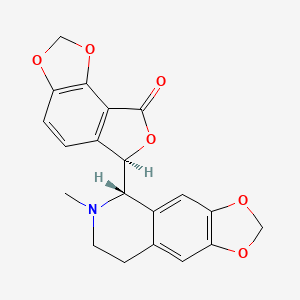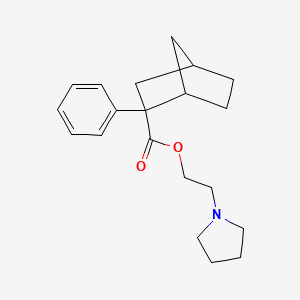
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
説明
Disodium 7,7’-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) is a chemical compound with the molecular formula C21H14N2Na2O9S2 . It is also known by other names such as AMI-1 . This compound is used as a Histone Methyltransferase (HMT) inhibitor .
Molecular Structure Analysis
The molecular weight of this compound is 548.5 g/mol . The IUPAC name is disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound is a brown solid . It is insoluble in ethanol and DMSO, but soluble in water . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Inhibition of Protein Arginine N-Methyltransferases (PRMTs)
AMI-1 is a potent and selective inhibitor of PRMTs, which are enzymes involved in the post-translational modification of proteins. This inhibition is crucial for studying the role of arginine methylation in various biological processes, including signal transduction and transcriptional regulation .
Modulation of Nuclear Receptor-Regulated Transcription
The compound can modulate transcription from estrogen and androgen response elements, which is significant for research into hormone-dependent cancers and other conditions influenced by nuclear receptors .
HIV-1 Reverse Transcriptase Inhibition
AMI-1 has been identified as an inhibitor of HIV-1 reverse transcriptase, making it a valuable tool for antiviral research and the development of new therapeutic strategies against HIV .
Antioxidant Properties
As a scavenger of NADPH-oxidase-derived superoxide, AMI-1 serves as a direct antioxidant. This property is beneficial for studying oxidative stress-related pathologies and testing antioxidant therapies .
Anti-inflammatory Applications
In vivo studies have shown that AMI-1 can reduce COX2 expression and alleviate asthmatic symptoms, suggesting its potential use in researching anti-inflammatory treatments .
Fibrosis and Tissue Remodeling
AMI-1’s ability to decrease collagen deposition and mucus secretion in lung tissues indicates its applicability in studying fibrotic diseases and tissue remodeling .
Epigenetic Regulation
By inhibiting arginine methylation, AMI-1 affects epigenetic regulation. This is particularly relevant for understanding gene expression patterns and developing epigenetic therapies .
Superoxide Production Antagonism
AMI-1 acts as a potent antagonist of superoxide production, which is important for investigating the mechanisms of cellular damage and aging, as well as for screening potential anti-aging compounds .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .
作用機序
Target of Action
The primary targets of AMI-1 are protein arginine N-methyltransferases (PRMTs) . PRMTs are involved in post-translational modification implicated in protein trafficking, signal transduction, and transcriptional regulation .
Mode of Action
AMI-1 inhibits PRMTs by blocking peptide-substrate binding . This unique mode of action allows AMI-1 to selectively inhibit arginine methyltransferase activity without affecting lysine methyltransferase activity .
Biochemical Pathways
AMI-1’s inhibition of PRMTs affects several biochemical pathways. It modulates nuclear receptor-regulated transcription from estrogen and androgen response elements . It also acts as a potent scavenger of NADPH-oxidase-derived superoxide .
Pharmacokinetics
AMI-1 is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein-bound and has a plasma half-life of 6–9 hours . Drug action is prolonged in renal impairment .
Result of Action
The inhibition of PRMTs by AMI-1 results in a decrease in arginine methylation of certain proteins, which can inhibit the growth and proliferation of certain types of cells, such as sarcoma cells . It also has antioxidant effects, acting as a direct antioxidant rather than indirectly through methyltransferase inhibition .
Action Environment
The action, efficacy, and stability of AMI-1 can be influenced by various environmental factors. For instance, its solubility in water (>10 mg/mL) and its storage conditions (desiccated, protected from light, and stored at 2-8°C) can affect its bioavailability and stability .
特性
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUNHKKCIGVIDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889678 | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |
CAS RN |
20324-87-2 | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



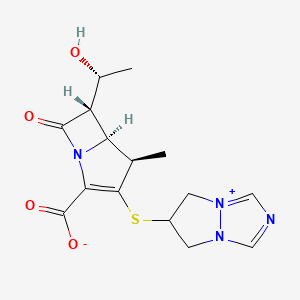


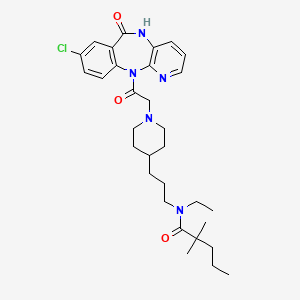
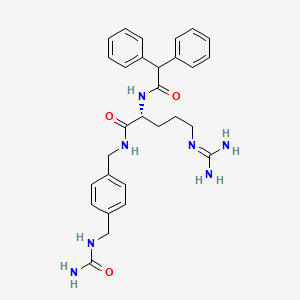
![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
![2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1666974.png)

